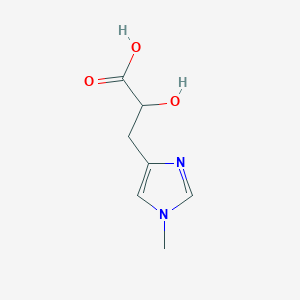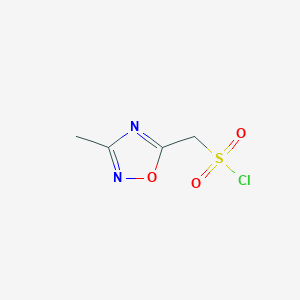
(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O3S It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can be used in coupling reactions with other heterocycles or aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Temperature: Typically ranges from 0°C to room temperature
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfides, depending on the nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, by inhibiting their activity or modifying their structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide
- (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonic acid
- (3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfide
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Eigenschaften
Molekularformel |
C4H5ClN2O3S |
|---|---|
Molekulargewicht |
196.61 g/mol |
IUPAC-Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3S/c1-3-6-4(10-7-3)2-11(5,8)9/h2H2,1H3 |
InChI-Schlüssel |
CDHZFJPKVGGOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Furan-2-YL)ethyl][2-(thiophen-2-YL)ethyl]amine](/img/structure/B13227495.png)
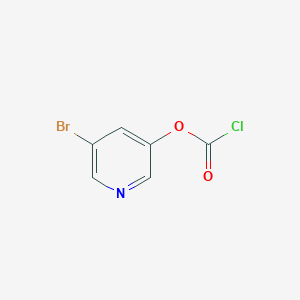


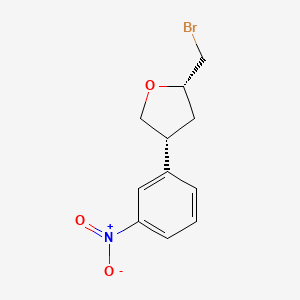
![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)

![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
amine](/img/structure/B13227536.png)
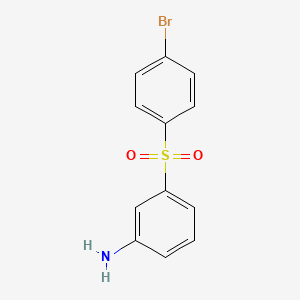
![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
